1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
Overview
Description
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is often used as a catalyst, reducing agent, ligand, or precursor for catalysts in the synthesis of organic compounds .
Mode of Action
As a catalyst or reducing agent, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is currently unavailable . These properties are crucial in determining the bioavailability of a compound.
Result of Action
As a catalyst or reducing agent, it likely influences the rate and outcomes of chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas at 4°C . This suggests that exposure to oxygen and higher temperatures may affect its stability and efficacy .
Preparation Methods
Reactants: 1-methylpyridine and bromoethanol
Solvent: Suitable organic solvent such as ethanol
Catalyst: Acidic catalyst for cyclization
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Chemical Reactions Analysis
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles.
Addition: It can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Electrophiles: Alkyl halides, acyl halides
Scientific Research Applications
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst or ligand in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products[][1].
Comparison with Similar Compounds
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide can be compared with other similar compounds, such as:
- 1-(2-Oxo-2-ethoxyethyl)pyridinium bromide
- 1-(Ethoxycarbonylmethyl)pyridinium bromide
- Pyridinium-1-acetic acid ethyl bromide
Properties
IUPAC Name |
ethyl 2-pyridin-1-ium-1-ylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2.BrH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h3-7H,2,8H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBOIFNOMWXDFC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938216 | |
Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17282-40-5 | |
Record name | Pyridinium, 1-(2-ethoxy-2-oxoethyl)-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17282-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinium, 1-(ethoxycarbonylmethyl)-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17282-40-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing indolizine derivatives from 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide?
A1: The reaction of this compound with 2-Chloro-1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide provides a pathway for synthesizing specific indolizine derivatives, namely 3-Ethyl 1,2-Dimethyl 5-Chloroindolizine-1,2,3-Tricarboxylate and 3-Ethyl 1,2-Dimethyl 5-Bromoindolizine-1,2,3-Tricarboxylate []. Indolizines are heterocyclic compounds with a diverse range of biological activities, making them attractive targets for pharmaceutical research. This specific synthesis route offers insights into the reactivity of pyridinium salts and their potential in constructing complex heterocyclic systems.
Q2: What structural information can be obtained about the synthesized indolizine derivatives?
A2: The research elucidates the structures of the synthesized indolizine derivatives through various spectroscopic techniques. While the abstract doesn't provide specific data, we can anticipate the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) []. NMR would provide detailed information about the connectivity and environment of atoms within the molecules, while MS would confirm their molecular weight and potentially offer insights into fragmentation patterns. These structural characterizations are crucial for understanding the properties and potential applications of these novel compounds.
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